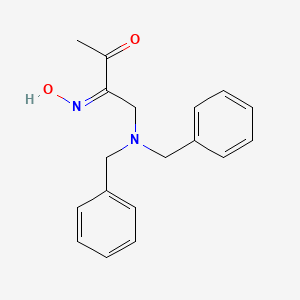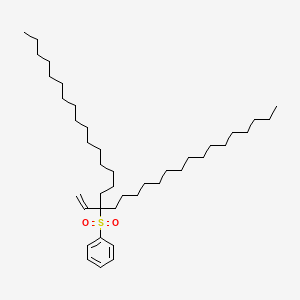
(17-Ethenyltritriacontane-17-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17-Ethenyltritriacontane-17-sulfonyl)benzene is an organosulfur compound characterized by a long hydrocarbon chain with a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17-Ethenyltritriacontane-17-sulfonyl)benzene typically involves the sulfonation of a long-chain hydrocarbon followed by the introduction of a benzene ring. One common method is the reaction of a long-chain alkene with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). This forms the sulfonic acid derivative, which can then be reacted with benzene under Friedel-Crafts alkylation conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(17-Ethenyltritriacontane-17-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Halogenated benzenes, nitrobenzenes.
Aplicaciones Científicas De Investigación
(17-Ethenyltritriacontane-17-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (17-Ethenyltritriacontane-17-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form strong hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with a shorter hydrocarbon chain.
p-Toluenesulfonic acid: Contains a methyl group instead of a long hydrocarbon chain.
Sulfanilic acid: Contains an amino group attached to the benzene ring.
Uniqueness
(17-Ethenyltritriacontane-17-sulfonyl)benzene is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and allows for unique interactions in both organic and aqueous environments .
Propiedades
Número CAS |
62872-74-6 |
|---|---|
Fórmula molecular |
C41H74O2S |
Peso molecular |
631.1 g/mol |
Nombre IUPAC |
17-ethenyltritriacontan-17-ylsulfonylbenzene |
InChI |
InChI=1S/C41H74O2S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-34-38-41(6-3,44(42,43)40-36-32-31-33-37-40)39-35-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6,31-33,36-37H,3-5,7-30,34-35,38-39H2,1-2H3 |
Clave InChI |
HUFZNIAPJLXCHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


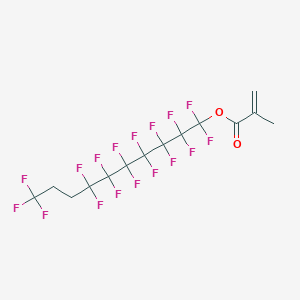
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
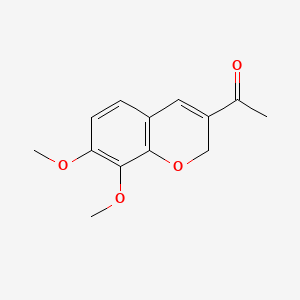
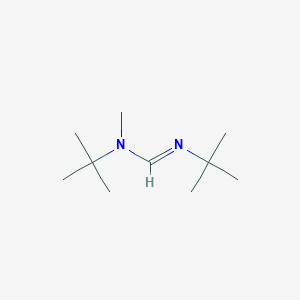
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

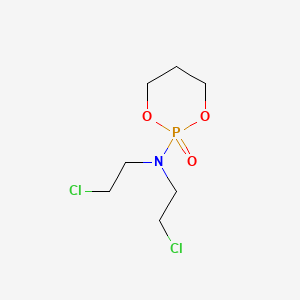
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)

